Home > Products > Building Blocks P19402 > 6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one - 94459-46-8

6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Catalog Number: EVT-3158859
CAS Number: 94459-46-8
Molecular Formula: C10H14N4O
Molecular Weight: 206.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (HmtpO)

    Compound Description: HmtpO serves as a versatile multidentate ligand in the synthesis of various metal complexes, including those with Cu(II) and Co(II) . These complexes demonstrate antileishmanial activity against Leishmania infantum and Leishmania braziliensis with comparable efficacy to the reference drug, glucantime . Notably, the HmtpO ligand exhibits distinct coordination modes in these complexes, influencing their structural diversity and biological activity.

5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-arginine Monohydrate (Triazide®)

    Compound Description: Triazide® is an antiviral drug developed for its promising activity against influenza . Its electrochemical behavior has been extensively studied, revealing a complex reduction process influenced by factors like pH and solvent . The reduction pathway involves the formation of radical intermediates and ultimately leads to the 5-methyl-6-amino-7-oxo-1,2,4-triazolo[1,5-a]pyrimidine derivative.

4-((2-hydroxyethoxy)methyl)-5-methyl-2-methylmercapto-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

    Compound Description: This compound shows antiviral activity, specifically against the West Nile Fever agent .

2-Amino-5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

    Compound Description: This compound is characterized by its hydrogen bonding capabilities, forming dimers and extending into a three-dimensional network in its crystal structure .

5-methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one

    Compound Description: This compound exhibits polarization in its molecular-electronic structure and forms simple C(6) chains through hydrogen bonding in its crystal structure .

    7-(substituted phenyl)-2-substituted-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one derivatives

      Compound Description: This series of 18 compounds were synthesized and evaluated for anti-HIV-1 and anti-HSV-1 activities . Notably, compounds 22, 23, and 24 exhibited complete inhibition of HIV-1 proliferation at low micromolar concentrations. Additionally, compound 19, 7-phenyl-2-(n-pentyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one, demonstrated significant activity against HSV-1.

    2,4,5(6) trisubstituted-1,2,4-triazolo[1,5-alpha]pyrimidines

      Compound Description: This group of compounds, incorporating morpholine, piperidine, or piperazine moieties at the 2-position, were synthesized and investigated for their antihypertensive properties . Among them, compounds 7, 11, and 25 displayed promising in vitro and in vivo antihypertensive activity. Notably, compound 25, ethyl 4-methyl-2-(4-acylpiperazin-1-yl)-1,2,4-triazolo[1, 5-alpha]pyrimidin-7(4H)-one-6-carboxylate, exhibits structural similarities to prazosin, a known antihypertensive agent.

    6-Cyano-1,2,4-triazolo-[4,3-a]pyrimidin-5- and 7-ones

      Compound Description: This class of compounds was subjected to Dimroth rearrangement reactions, leading to the formation of triazolo[1,5-a]pyrimidinone derivatives . The study explored the influence of the cyano group on the rearrangement process, revealing a novel pathway in the presence of 10% ethanolic KOH. In this pathway, compound 8a yielded 7-imino-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (22).

      Compound Description: This compound underwent a thermal rearrangement, yielding five distinct products, including out-of-ring Claisen rearrangement products .

    7-aryl-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-ones

      Compound Description: This series of compounds, featuring aryl substituents at the 7-position, were synthesized through the reaction of 3-amino-1,2,4-triazole with substituted methyl cinnamates .

    6-Acetyl-2-Arylhydrazone Derivatives of Thiazolo[3,2-a]Pyrimidine

      Compound Description: These compounds serve as valuable precursors for synthesizing triazolo[4,3-a]pyrimidines . The crystal structure of a representative compound, 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, has been determined, providing structural insights. Reduction of this compound leads to the formation of a pair of diastereomers, (1R)-1-((5S,6R,7R)-(1-(hydroxymethyl)-7-methyl-1,5-diphenyl-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)ethan-1-ol.

    Furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

      Compound Description: These compounds, characterized by a fused furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine ring system, were synthesized from 5,6-di-(2-furyl)-3H,4H-4-imino-2-methylfuro[2,3-d]pyrimidin-3-amine (9) through reactions with various reagents like carbon disulfide, cyanogen bromide, ethyl cyanoacetate, diethyl oxalate, and triethyl orthoformate .

    Pyrazino[2′,3′:4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]-pyrimidin-5(4H)-ones

      Compound Description: These polycyclic compounds were synthesized from methyl 7-azidothieno[2,3-b]pyrazine-6-carboxylate in a one-pot procedure, highlighting a concise and efficient route to access this complex heterocyclic framework .

      Compound Description: UP 269-6 is a potent, orally active angiotensin II receptor antagonist that specifically targets the AT1 receptor subtype . This compound displays a high affinity for rat adrenal AII receptors (Ki AT1 = 24 nM) and exhibits marked selectivity over the AT2 receptor subtype (Ki AT2 = 79,200 nM).

    5-chloro-7-(4-methylpiperidin-1-yl)-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

      Compound Description: This compound is mentioned in the context of enhancing the sterilization effect of ethaboxam, a fungicide .

    3-methyl-6-[3-trifluoromethyl-phenyl]-1,2,4-triazolo[4,3-b]pyridazine (Cl 218,872)

      Compound Description: Cl 218,872 is a known GABAA receptor ligand .

    Overview

    6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant attention in the scientific community due to its promising pharmacological properties, including neuroprotective and anti-inflammatory effects. The compound's chemical identity is represented by the formula C10H14N4OC_{10}H_{14}N_{4}O, with a CAS number of 94459-46-8. Its structural framework consists of a triazole ring fused with a pyrimidine system, which contributes to its biological activity and potential therapeutic applications .

    Synthesis Analysis

    Methods and Technical Details

    The synthesis of 6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves several key steps:

    1. Starting Materials: The synthesis often begins with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid.
    2. Cyclization Reaction: The cyclization occurs through the reaction with butylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). This reaction is performed under reflux conditions to facilitate the formation of the desired heterocyclic structure.
    3. Purification: Following the cyclization, the product is neutralized and purified, often using techniques such as recrystallization or chromatography to isolate the final compound.

    Industrial Production Methods

    For large-scale production, industrial methods may adapt these synthetic routes by employing continuous flow reactors and automated systems. These methods optimize reaction conditions to enhance yield and minimize by-products, ensuring consistent quality in mass production settings.

    Molecular Structure Analysis

    Structure and Data

    The molecular structure of 6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one features a triazole ring that is fused to a pyrimidine moiety. The butyl and methyl substituents are positioned at specific locations on the rings, influencing both the compound's physical properties and biological activity.

    Chemical Reactions Analysis

    Types of Reactions

    6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can participate in various chemical reactions:

    • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide to yield corresponding oxides.
    • Reduction: Reduction reactions can be performed with sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
    • Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced under specific conditions.

    Common Reagents and Conditions

    Reaction TypeReagents
    OxidationPotassium permanganate (KMnO₄), Hydrogen peroxide (H₂O₂)
    ReductionSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
    SubstitutionVarious nucleophiles depending on desired substitution

    The outcomes of these reactions depend significantly on the reagents used and the reaction conditions applied.

    Mechanism of Action

    The mechanism of action for 6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves several biochemical pathways:

    1. Inhibition of Endoplasmic Reticulum Stress: The compound reduces endoplasmic reticulum stress markers.
    2. Apoptosis Modulation: It plays a role in inhibiting apoptotic pathways.
    3. Inflammatory Pathway Interference: The compound interacts with nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), leading to decreased expression of inflammatory cytokines.

    This multifaceted mechanism highlights its potential therapeutic applications in treating neurodegenerative diseases and other inflammatory conditions .

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a crystalline solid.
    • Solubility: Soluble in organic solvents; specific solubility data may vary based on solvent type.

    Chemical Properties

    • Stability: Generally stable under normal conditions but may be sensitive to strong oxidizing agents.
    • Reactivity: Exhibits reactivity typical for compounds containing triazole and pyrimidine rings.

    These properties are critical for understanding how the compound behaves in various environments and its potential applications in scientific research .

    Applications

    6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several notable applications:

    • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
    • Biology: Investigated for its neuroprotective properties and potential use in treating neurodegenerative diseases.
    • Medicine: Explored for applications in ischemic stroke treatment and traumatic brain injury management.

    These applications underscore its significance in both research and therapeutic contexts .

    Synthetic Methodologies and Optimization

    Solvent-Free Cyclocondensation in Supercritical Carbon Dioxide

    The synthesis of triazolopyrimidine derivatives has been revolutionized by supercritical carbon dioxide (scCO₂) technology, which offers an eco-friendly alternative to conventional organic solvents. For 6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, a solvent-free cyclocondensation reaction between 3-amino-1,2,4-triazole and ethyl acetoacetate is catalyzed by ZnCl₂ under scCO₂ conditions (200 bar). This method achieves 90% conversion at 100–120°C within 5 hours, significantly outperforming traditional reflux methods in toxic solvents like DMF or dioxane [5]. The scCO₂ environment enhances mass transfer and reduces energy consumption by eliminating solvent-recovery steps. Key advantages include:

    • Reduced byproducts due to homogeneous phase reactions.
    • Reusability of CO₂ with minimal environmental footprint.
    • Pressure-tunable selectivity that optimizes ring-closure efficiency.

    Table 1: Optimization of scCO₂ Cyclocondensation

    Temperature (°C)Pressure (bar)Time (h)Conversion (%)
    100200875
    120200590
    140200385*

    Note: Higher temperatures induce decomposition, lowering yield [5].

    Multi-Step Nucleophilic Substitution and Cyclization Strategies

    A sequential three-step protocol enables precise functionalization of the triazolopyrimidine core. The synthesis begins with cyclization of 5-amino-1,3,4-thiadiazole and α,β-unsaturated ketones under acidic conditions to form the pyrimidin-7-one scaffold. Next, position-specific alkylation introduces the butyl group at C6 via nucleophilic aromatic substitution (SNAr) using butyl halides (e.g., 1-bromobutane) in dimethylformamide (DMF) at 80°C. Finally, the ethylsulfanyl group at C2 is incorporated via thiol-disulfide exchange with ethanethiol, requiring potassium carbonate as a base [3]. Yield optimization hinges on:

    • Temperature control: 60–80°C prevents N-alkylation side products.
    • Solvent polarity: DMF maximizes nucleophilicity for C-S bond formation.
    • Protecting groups: Transient N-acetylation directs regioselectivity during C6 butylation.

    Table 2: Stepwise Yield Optimization

    StepReagents/ConditionsYield (%)
    Pyrimidinone core formationHCl/EtOH, reflux, 12 h85
    C6 butylationK₂CO₃, DMF, 80°C, 6 h78
    C2 ethylsulfanyl introductionEthanethiol, K₂CO₃, DMF, 60°C, 4 h82

    Characterization via ¹H NMR (DMSO-d₆) confirms regiochemistry: δ 1.35 (t, CH₂CH₃), 2.45 (s, C5-CH₃), 7.82 (s, triazole-H) [3].

    Catalytic Systems for Triazole-Pyrimidine Fusion Reactions

    Silica-supported Brønsted acids (e.g., SiO₂-SO₃H) and ultrasonic irradiation enable efficient one-pot multi-component reactions (MCRs) for triazolopyrimidine synthesis. In a representative approach, N,N'-(sulfonylbis(4,1-phenylene))bis(3-oxobutanamide), aldehydes, and 3-methyl-1H-1,2,4-triazol-5-amine undergo cyclocondensation catalyzed by SiO₂-SO₃H. Ultrasonic waves enhance mixing and reduce reaction times to 30–40 minutes, achieving yields >85% under solvent-free conditions or in DMF [7]. Key catalytic innovations include:

    • Heterogeneous catalysis: SiO₂-SO₃H provides acidic sites for imine formation and cyclodehydration, recyclable for 5 cycles with <5% activity loss.
    • Ultrasound acceleration: Cavitational energy boosts mass transfer, enabling room-temperature reactions.
    • Broad substrate scope: Electron-donating (e.g., p-OMe) or -withdrawing (e.g., p-NO₂) aryl aldehydes tolerate the conditions.

    Table 3: Catalyst Performance Comparison

    CatalystConditionsTime (min)Yield (%)
    SiO₂-SO₃HUltrasonic, solvent-free3592
    H₂SO₄Reflux, DMF, 12 h72068
    None120°C, 24 h1440<20

    This MCR strategy simplifies access to 6-butyl-5-methyl derivatives by incorporating butyraldehyde directly into the reaction cascade [7] [9].

    Properties

    CAS Number

    94459-46-8

    Product Name

    6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

    IUPAC Name

    6-butyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

    Molecular Formula

    C10H14N4O

    Molecular Weight

    206.24 g/mol

    InChI

    InChI=1S/C10H14N4O/c1-3-4-5-8-7(2)13-10-11-6-12-14(10)9(8)15/h6H,3-5H2,1-2H3,(H,11,12,13)

    InChI Key

    FPELJAWVDAAZKA-UHFFFAOYSA-N

    SMILES

    CCCCC1=C(N=C2N=CNN2C1=O)C

    Canonical SMILES

    CCCCC1=C(N=C2N=CNN2C1=O)C

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.